![molecular formula C6H10N4 B2661414 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1443979-45-0](/img/structure/B2661414.png)

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

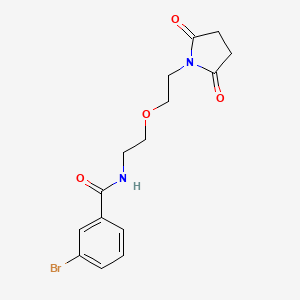

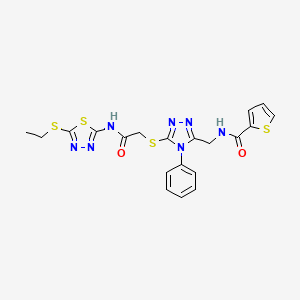

The compound “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is a type of organic compound that belongs to the class of triazolopyrazines . These are compounds containing a triazole ring fused to a pyrazine ring. Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is characterized by a triazole ring fused to a pyrazine ring . The InChI code for a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride, is 1S/C7H9F3N4.2ClH/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6;;/h4H,1-3,11H2;2*1H .Scientific Research Applications

Synthesis and Chemical Properties

Acylation and Efficient Synthesis of Heteroaromatic Derivatives : A study detailed the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines derivatives through cyanoacetylation reactions, highlighting the versatility of similar compounds in creating diverse heterocyclic frameworks (Ibrahim et al., 2011).

Molecular and Crystal Structure Analysis : Another study reported on the molecular and crystal structure of a derivative, providing insights into its chemical behavior and potential applications in materials science (Dolzhenko et al., 2011).

Biological and Pharmacological Applications

Antimicrobial Evaluation : Research into novel benzoyl-N-substituted amino and benzoyl-N-sulfonylamino derivatives demonstrated potential antibacterial and antifungal activities, signifying the compound's relevance in developing new antimicrobial agents (Elgemeie et al., 2017).

Privileged Motifs for Drug Design : A study on functionalized building blocks based on 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine cores identified these as privileged motifs for lead-like compound design, particularly for anti-diabetes drug leads due to their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Chemical Reactions and Mechanisms

Synthesis and Reactions of Triazolopyridinium Aminides : Investigation into the synthesis, reactions, and theoretical studies of triazolopyridinium- and triazolopyrazinium-3-aminides explored the scope and mechanism of heterocyclic rearrangements, shedding light on new synthetic pathways and potential applications in medicinal chemistry (Crabb et al., 1997).

Safety And Hazards

properties

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROGKOPHOWHPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2N)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)

![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde](/img/structure/B2661348.png)